molecular formula C16H16O B15067806 2-(o-Tolyl)chroman

2-(o-Tolyl)chroman

Cat. No.: B15067806
M. Wt: 224.30 g/mol
InChI Key: KMVPIBPHJUGXCK-UHFFFAOYSA-N
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Description

2-(o-Tolyl)chroman is a chemical compound belonging to the class of chromanes, which are benzopyran derivatives. Chromanes are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry and organic synthesis.

Preparation Methods

The synthesis of 2-(o-Tolyl)chroman can be achieved through various methods. One common synthetic route involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols using modularly designed organocatalysts. This reaction proceeds via a domino Michael/hemiacetalization reaction followed by oxidation and dehydroxylation . Another method includes the Heck coupling of allylic alcohols with 2-iodophenols, followed by reduction and Mitsunobu cyclization .

Chemical Reactions Analysis

2-(o-Tolyl)chroman undergoes several types of chemical reactions, including:

Common reagents used in these reactions include boron trifluoride diethyl etherate, triethylsilane, and acetic acid . Major products formed from these reactions include functionalized chroman-2-ones and chromanes .

Scientific Research Applications

2-(o-Tolyl)chroman and its derivatives have numerous scientific research applications:

Mechanism of Action

The mechanism of action of 2-(o-Tolyl)chroman involves its interaction with various molecular targets and pathways. For instance, it can inhibit protein kinases and aldose reductase, thereby affecting cellular signaling and metabolic pathways . The exact molecular targets and pathways can vary depending on the specific derivative and its biological activity.

Comparison with Similar Compounds

2-(o-Tolyl)chroman can be compared with other similar compounds such as chroman-2-ones, chroman-4-ones, and chroman-2-ols. These compounds share the chromane scaffold but differ in their functional groups and biological activities. For example:

Each of these compounds has unique properties and applications, making them valuable in different fields of research and industry.

Properties

Molecular Formula

C16H16O

Molecular Weight

224.30 g/mol

IUPAC Name

2-(2-methylphenyl)-3,4-dihydro-2H-chromene

InChI

InChI=1S/C16H16O/c1-12-6-2-4-8-14(12)16-11-10-13-7-3-5-9-15(13)17-16/h2-9,16H,10-11H2,1H3

InChI Key

KMVPIBPHJUGXCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2CCC3=CC=CC=C3O2

Origin of Product

United States

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